molecular formula C18H21ClO3 B4932489 1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2,5-dimethylbenzene

1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2,5-dimethylbenzene

Cat. No.: B4932489
M. Wt: 320.8 g/mol
InChI Key: PDJUTCKMYYFEFL-UHFFFAOYSA-N
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Description

1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2,5-dimethylbenzene is an organic compound with a complex structure that includes a benzene ring substituted with chlorine, methoxyphenoxy, and propoxy groups

Preparation Methods

The synthesis of 1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2,5-dimethylbenzene typically involves multiple steps. One common synthetic route includes the reaction of 1-chloro-2,5-dimethylbenzene with 3-(2-methoxyphenoxy)propyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2,5-dimethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding alcohols. Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like ethanol or acetone.

Scientific Research Applications

1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2,5-dimethylbenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2,5-dimethylbenzene involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2,5-dimethylbenzene can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitutions and the resulting properties and applications.

Properties

IUPAC Name

1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2,5-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClO3/c1-13-12-18(14(2)11-15(13)19)22-10-6-9-21-17-8-5-4-7-16(17)20-3/h4-5,7-8,11-12H,6,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDJUTCKMYYFEFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)OCCCOC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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